molecular formula C7H13NO B13487922 (3AR,7aS)-octahydrofuro[3,2-c]pyridine

(3AR,7aS)-octahydrofuro[3,2-c]pyridine

Cat. No.: B13487922
M. Wt: 127.18 g/mol
InChI Key: TXUAGBMPDJZPAN-RQJHMYQMSA-N
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Description

rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine is a heterocyclic compound that features a fused ring system containing both furan and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a starting material that contains both furan and pyridine rings, which are then subjected to cyclization reactions to form the fused ring system. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Furan: A five-membered aromatic heterocycle with oxygen.

Uniqueness

rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine is unique due to its fused ring system that combines both furan and pyridine moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C7H13NO/c1-3-8-5-6-2-4-9-7(1)6/h6-8H,1-5H2/t6-,7+/m1/s1

InChI Key

TXUAGBMPDJZPAN-RQJHMYQMSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1OCC2

Canonical SMILES

C1CNCC2C1OCC2

Origin of Product

United States

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